5-(Piperazin-1-yl)benzofuran-2-carboxamide chemical properties
5-(Piperazin-1-yl)benzofuran-2-carboxamide chemical properties
An In-depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-(piperazin-1-yl)benzofuran-2-carboxamide. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
5-(Piperazin-1-yl)benzofuran-2-carboxamide is a heterocyclic organic compound.[1] It is recognized as a key intermediate in the synthesis of Vilazodone, a dual-acting antidepressant.[2][3] The compound presents as an off-white to pale-yellow solid.[4]
Quantitative data regarding the physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 5-(piperazin-1-yl)-1-benzofuran-2-carboxamide | [1] |
| Synonyms | 2-Benzofurancarboxamide, 5-(1-piperazinyl)- | [1] |
| CAS Number | 183288-46-2 | [1] |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| Appearance | Off-white to Pale-Yellow Solid | [4] |
| Melting Point | >215°C (decomposition) | [5] |
| Boiling Point | 505.3 °C at 760 mmHg (Predicted) | |
| Density | ~1.27 g/cm³ | |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated) |
Synthesis and Experimental Protocols
The synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide is a critical step in the production of Vilazodone. Several synthetic routes have been described, often involving the nucleophilic substitution of a leaving group on the benzofuran ring with piperazine.[3]
A common pathway involves the reaction of 5-bromobenzofuran-2-carboxamide with piperazine.[3] The overall workflow, from starting materials to the final active pharmaceutical ingredient (API), Vilazodone, is illustrated below.
Caption: Synthetic workflow for Vilazodone production.
Experimental Protocol: Synthesis via Aromatic Nucleophilic Substitution[3]
This protocol describes the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide from 5-bromobenzofuran-2-carboxamide.
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Reaction Setup: In a suitable reaction vessel, dissolve 5-bromobenzofuran-2-carboxamide (1.0 eq) and a molar excess of piperazine (e.g., 5.0 eq) in an appropriate solvent.
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Reaction Conditions: Heat the mixture to 140°C and maintain stirring for approximately 6 hours. The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Adjust the pH of the filtrate to 6-7 using a potassium hydroxide (KOH) solution to precipitate the crude product.
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Collect the precipitate by filtration.
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-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield 5-(piperazin-1-yl)benzofuran-2-carboxamide with high purity.
Experimental Protocol: Analytical Characterization by HPLC
The purity of 5-(piperazin-1-yl)benzofuran-2-carboxamide is typically assessed using High-Performance Liquid Chromatography (HPLC). While specific in-house methods may vary, a general reverse-phase HPLC protocol is provided below.
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Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
-
Sample Preparation: Dissolve a precisely weighed sample of the compound in a suitable diluent (e.g., mobile phase) to a known concentration.
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Analysis: Inject the sample onto the column and record the chromatogram. Purity is determined by comparing the area of the main peak to the total area of all peaks.
Biological Activity and Significance
5-(Piperazin-1-yl)benzofuran-2-carboxamide is primarily of interest due to its role as a direct precursor to Vilazodone.[2][6] Vilazodone is an antidepressant agent approved for the treatment of major depressive disorder (MDD).[7][8]
The therapeutic effect of Vilazodone stems from its unique dual mechanism of action: it is a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[4][7][9] This involves two primary pharmacological actions:
-
Selective Serotonin Reuptake Inhibition (SSRI): Vilazodone binds with high affinity to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4][10] This action increases the concentration of serotonin available to bind to postsynaptic receptors.[7][11]
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5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT1A serotonin receptor.[4][6][12] This action at presynaptic 5-HT1A autoreceptors is thought to accelerate their desensitization, potentially leading to a faster therapeutic onset compared to traditional SSRIs.[6][7] Its agonism at postsynaptic 5-HT1A receptors further contributes to the overall enhancement of serotonergic signaling.[12]
Some studies also suggest that the signaling cascade initiated by 5-HT1A receptor activation may involve downstream pathways such as the SRC/MAPK signaling pathway.[13][14]
Caption: Mechanism of action of Vilazodone.
Safety and Handling
5-(Piperazin-1-yl)benzofuran-2-carboxamide is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended precautionary statements include:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
References
- 1. 5-(Piperazin-1-yl)benzofuran-2-carboxamide | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. 5-piperazin-1-yl-1-benzofuran-2-carboxamide | 183288-46-2 [chemicalbook.com]
- 6. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 9. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatrist.com [psychiatrist.com]
- 12. researchgate.net [researchgate.net]
- 13. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia | eLife [elifesciences.org]
- 14. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia [elifesciences.org]

